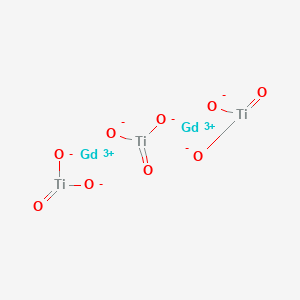
Dioxido(oxo)titanium;gadolinium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxido(oxo)titanium;gadolinium(3+) is a compound that combines the properties of titanium and gadolinium Titanium is known for its strength, light weight, and resistance to corrosion, while gadolinium is a rare earth element with unique magnetic and optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dioxido(oxo)titanium;gadolinium(3+) typically involves the reaction of titanium and gadolinium precursors under controlled conditions. One common method is the hydrothermal synthesis, where titanium and gadolinium salts are dissolved in water and subjected to high temperature and pressure. This process facilitates the formation of the desired compound with high purity and crystallinity .
Industrial Production Methods: Industrial production of dioxido(oxo)titanium;gadolinium(3+) often involves large-scale hydrothermal synthesis or sol-gel methods. These methods allow for the production of the compound in significant quantities while maintaining control over its properties. The sol-gel method, in particular, involves the transition of a solution into a solid gel phase, which is then dried and calcined to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dioxido(oxo)titanium;gadolinium(3+) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both titanium and gadolinium, which can participate in different chemical processes.
Common Reagents and Conditions: Common reagents used in reactions with dioxido(oxo)titanium;gadolinium(3+) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide and gadolinium oxide, while reduction reactions can produce lower oxidation state compounds of titanium and gadolinium .
Scientific Research Applications
Chemistry: In chemistry, dioxido(oxo)titanium;gadolinium(3+) is used as a catalyst in various reactions due to its unique properties. It has been studied for its potential in photocatalysis, where it can facilitate reactions under light irradiation .
Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential as a contrast agent in magnetic resonance imaging (MRI). The gadolinium component enhances the contrast of images, making it easier to diagnose medical conditions .
Industry: Industrially, dioxido(oxo)titanium;gadolinium(3+) is used in the production of advanced materials, such as high-performance ceramics and coatings. Its unique properties make it suitable for applications that require durability and resistance to extreme conditions .
Mechanism of Action
The mechanism of action of dioxido(oxo)titanium;gadolinium(3+) involves its interaction with molecular targets and pathways. In MRI applications, the gadolinium component interacts with water molecules in the body, enhancing the contrast of images by altering the relaxation times of protons in the water . In photocatalysis, the titanium component absorbs light and generates electron-hole pairs, which then participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dioxido(oxo)titanium;gadolinium(3+) include other titanium and gadolinium-based oxides and complexes, such as titanium dioxide and gadolinium oxide. These compounds share some properties but differ in their specific applications and reactivity .
Uniqueness: What sets dioxido(oxo)titanium;gadolinium(3+) apart is its combination of the unique properties of both titanium and gadolinium. This dual nature allows it to be used in a wider range of applications compared to compounds that contain only one of these elements .
Properties
Molecular Formula |
Gd2O9Ti3 |
|---|---|
Molecular Weight |
602.1 g/mol |
IUPAC Name |
dioxido(oxo)titanium;gadolinium(3+) |
InChI |
InChI=1S/2Gd.9O.3Ti/q2*+3;;;;6*-1;;; |
InChI Key |
HBJROTVMAWSTFL-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Gd+3].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


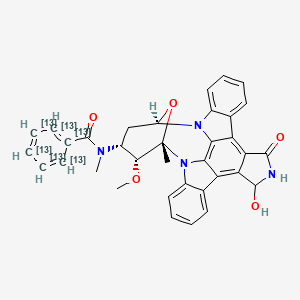
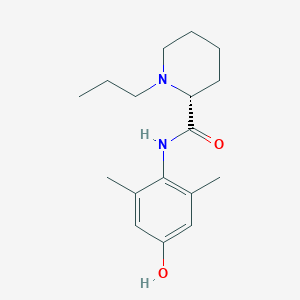


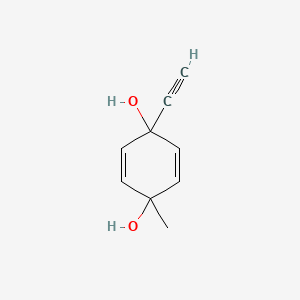
![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
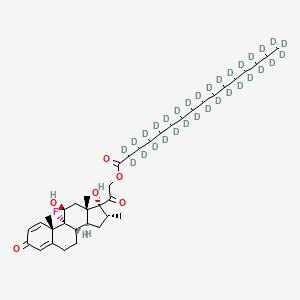
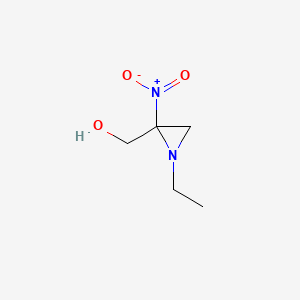
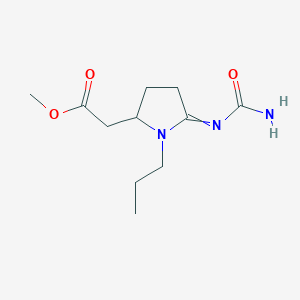
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)
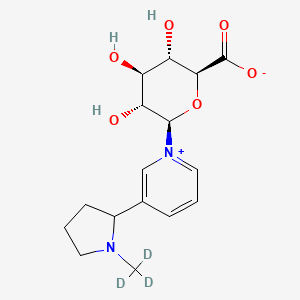
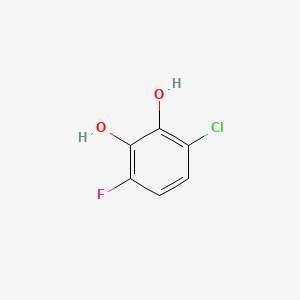

![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
